molecular formula C21H23N5O2 B11938759 Diacylglycerol acyltransferase inhibitor-1

Diacylglycerol acyltransferase inhibitor-1

Katalognummer: B11938759
Molekulargewicht: 377.4 g/mol
InChI-Schlüssel: ZRAUYWHLGWICJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diacylglycerol acyltransferase inhibitor-1 is a compound that inhibits the enzyme diacylglycerol acyltransferase 1. This enzyme is crucial in the synthesis of triglycerides, which are essential for energy storage in the body. By inhibiting this enzyme, this compound has potential therapeutic applications in treating metabolic diseases such as obesity, diabetes, and cardiovascular diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of diacylglycerol acyltransferase inhibitor-1 involves several steps, including the preparation of intermediates and the final coupling reaction. Common reagents used in the synthesis include sodium metaperiodate, tetrahydrofuran, and water . The reaction conditions typically involve room temperature stirring for specific durations to achieve the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

Analyse Chemischer Reaktionen

Types of Reactions: Diacylglycerol acyltransferase inhibitor-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like sodium metaperiodate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and specific solvents .

Major Products: The major products formed from these reactions are modified versions of this compound with enhanced inhibitory activity and improved pharmacokinetic properties .

Wirkmechanismus

Diacylglycerol acyltransferase inhibitor-1 exerts its effects by binding to the fatty acyl-CoA substrate binding tunnel of diacylglycerol acyltransferase 1. This binding blocks the enzyme’s activity, preventing the synthesis of triglycerides . The inhibition of diacylglycerol acyltransferase 1 leads to reduced triglyceride levels in the body, which can help manage metabolic diseases .

Biologische Aktivität

Diacylglycerol acyltransferase 1 (DGAT1) plays a crucial role in triglyceride synthesis, making it a significant target for therapeutic interventions in metabolic disorders such as obesity and type 2 diabetes. The inhibition of DGAT1 has been shown to influence lipid metabolism, gut hormone secretion, and overall energy homeostasis. This article explores the biological activity of DGAT1 inhibitors, focusing on their mechanisms, effects on metabolic parameters, and potential therapeutic applications.

DGAT1 catalyzes the final step in triglyceride biosynthesis by converting diacylglycerol and acyl-CoA into triglycerides. Inhibition of this enzyme alters lipid absorption and metabolism, impacting various physiological processes.

  • Inhibition Mechanism : Compounds such as T863 act on the acyl-CoA binding site of DGAT1, effectively blocking its activity. This leads to decreased triglyceride formation and altered lipid profiles in the bloodstream .
  • Impact on Gut Hormones : DGAT1 inhibition has been linked to increased secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are crucial for glucose metabolism and appetite regulation .

Effects on Lipid Metabolism

Research indicates that DGAT1 inhibitors can significantly improve lipid profiles and metabolic health:

  • Weight Loss : Studies have demonstrated that pharmacological inhibition of DGAT1 leads to weight loss in animal models. For instance, administration of T863 resulted in a reduction of body weight and serum triglycerides in diet-induced obese mice .
  • Improved Insulin Sensitivity : Inhibition of DGAT1 enhances insulin sensitivity by promoting glucose uptake in adipocytes and reducing hepatic triglyceride accumulation .

Case Studies

Several studies have investigated the effects of DGAT1 inhibitors on metabolic parameters:

  • Study 1 : A study involving wild-type (WT) and DGAT1 knockout mice showed that DGAT1 inhibition led to significant reductions in postprandial triglyceridemia and increased GLP-1 levels following high-fat meals. The results indicated a gene dosage effect where complete knockout resulted in the most pronounced metabolic benefits .
  • Study 2 : Another investigation using compounds K and L demonstrated that these inhibitors significantly altered incretin peptide release after oral fat challenges in both mouse and dog models. The findings suggested that the mechanism behind weight loss was likely linked to enhanced gut peptide signaling rather than direct effects on energy expenditure .

Data Table

The following table summarizes key findings from various studies on the biological activity of DGAT1 inhibitors:

StudyCompoundModelKey Findings
T863MiceReduced postprandial TG; increased GLP-1 and PYY secretion
K & LMice/DogsDose-dependent inhibition of TG excursion; mechanism-based weight loss
PF-04620110MiceEnhanced gut peptide response; improved insulin sensitivity
T863Obese MiceWeight loss; reduced liver TG; enhanced glucose uptake

Clinical Implications

The therapeutic potential of DGAT1 inhibitors is being actively explored for treating obesity, type 2 diabetes, and other metabolic disorders. The modulation of gut hormone release through DGAT1 inhibition presents a promising avenue for developing new treatments aimed at improving glycemic control and promoting weight loss.

Future Directions

Further research is needed to fully elucidate the mechanisms by which DGAT1 inhibitors affect metabolic pathways. Long-term studies in human populations are essential to assess the safety, efficacy, and potential side effects associated with these compounds.

Eigenschaften

Molekularformel

C21H23N5O2

Molekulargewicht

377.4 g/mol

IUPAC-Name

4-amino-6-(7-cyclopropyl-1-propylindol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5-one

InChI

InChI=1S/C21H23N5O2/c1-2-6-25-7-5-14-10-15(11-16(18(14)25)13-3-4-13)26-8-9-28-20-17(21(26)27)19(22)23-12-24-20/h5,7,10-13H,2-4,6,8-9H2,1H3,(H2,22,23,24)

InChI-Schlüssel

ZRAUYWHLGWICJK-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C=CC2=CC(=CC(=C21)C3CC3)N4CCOC5=NC=NC(=C5C4=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.